Melting Point Elevation: 4-Methyl vs. 4-H, 4-F, 4-Cl, and 4-Br Analogs
The target 4-methyl compound (Compound No. 1.2) exhibits a melting point of 178–180 °C, which is 31–33 °C higher than that of the unsubstituted 4-H parent (Compound No. 1.1, m.p. 147–148 °C) and 5–10 °C higher than the 4-F (1.3, 171–173 °C), 4-Cl (1.4, 170–171 °C), and 4-Br (1.5, 172–173 °C) analogs reported within the same patent [1]. The elevated melting point is consistent with stronger intermolecular interactions imparted by the 4-methyl substituent, providing a simple, quantitative identity and purity check that distinguishes it from its nearest neighbors [1].
| Evidence Dimension | Melting point (uncorrected) |
|---|---|
| Target Compound Data | 178–180 °C |
| Comparator Or Baseline | 4-H: 147–148 °C; 4-F: 171–173 °C; 4-Cl: 170–171 °C; 4-Br: 172–173 °C |
| Quantified Difference | Δm.p. = +31–33 °C vs. 4-H; +5–10 °C vs. 4-F, 4-Cl, 4-Br |
| Conditions | Recrystallized from cyclohexane (target); other analogs recrystallized from analogous solvents as described in patent examples |
Why This Matters
The distinctively higher melting point enables unambiguous identity confirmation via a simple capillary melting point measurement, reducing the risk of receiving an incorrectly substituted analog from suppliers.
- [1] Sturm, E.; Nyfeler, R. 1H-Inden-1-one derivatives, processes for producing them, their use in microbicidal compositions, and for combating microorganisms. U.S. Patent 4,291,061, September 22, 1981. View Source
